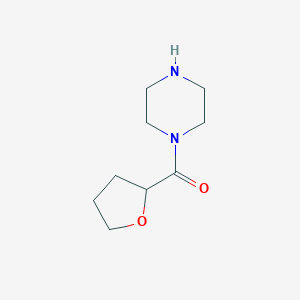

1-(Tetrahydro-2-furoyl)piperazine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

oxolan-2-yl(piperazin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O2/c12-9(8-2-1-7-13-8)11-5-3-10-4-6-11/h8,10H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKESBLFBQANJHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)C(=O)N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00866966 | |

| Record name | (Oxolan-2-yl)(piperazin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00866966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63074-07-7 | |

| Record name | (Piperazin-1-yl)(tetrahydrofuran-2-yl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63074-07-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-((Tetrahydrofuran-2-yl)carbonyl)piperazine, (2RS)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063074077 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-((TETRAHYDROFURAN-2-YL)CARBONYL)PIPERAZINE, (2RS)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D9EO38Y085 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(Tetrahydro-2-furoyl)piperazine

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Tetrahydro-2-furoyl)piperazine, also known by its CAS Number 63074-07-7, is a heterocyclic organic compound featuring a piperazine ring linked to a tetrahydrofuran moiety via an amide bond.[1] It is not a naturally occurring substance but is synthesized for its significant role as a versatile building block and key intermediate in medicinal chemistry and pharmaceutical development.[1][2][3] Its structural characteristics make it a valuable scaffold for designing novel therapeutic agents, particularly those targeting the central nervous system, such as antipsychotic and antidepressant compounds.[2][3][4] This document provides a comprehensive overview of its fundamental properties, applications, and synthetic considerations.

Chemical and Physical Properties

This compound is typically a colorless to yellow, viscous liquid or a white to off-white solid at room temperature.[1][5][6] It is fully miscible in water.[5][7][8][9] The core quantitative properties are summarized below.

Identifiers and Molecular Characteristics

| Property | Value | Reference(s) |

| CAS Number | 63074-07-7 | [1][10] |

| Molecular Formula | C₉H₁₆N₂O₂ | [1][5] |

| Molecular Weight | 184.24 g/mol | [5][11][12] |

| IUPAC Name | oxolan-2-yl(piperazin-1-yl)methanone | [11][12] |

| PubChem CID | 2734641 | [1][11] |

| EINECS Number | 613-137-1 | [1] |

| InChI Key | UKESBLFBQANJHH-UHFFFAOYSA-N | [11][12] |

| Canonical SMILES | C1CC(OC1)C(=O)N2CCNCC2 | [11][12] |

Physicochemical Data

| Property | Value | Reference(s) |

| Appearance | Colorless to yellow viscous liquid | [5][6] |

| Density | 1.147 - 1.17 g/cm³ | [1][2][6] |

| Boiling Point | 140°C @ 1.5 mmHg; 125°C @ 0.2 mmHg | [1][6][13] |

| Flash Point | 169.6°C | [1][6] |

| Refractive Index | 1.5195 - 1.5215 | [1][6] |

| Water Solubility | Fully miscible | [5][7][8] |

| LogP | -0.13610 | [1] |

| PSA (Polar Surface Area) | 41.57 Ų | [1] |

Synthesis and Application

General Synthesis

The synthesis of this compound is achieved through standard organic synthesis routes, typically involving the coupling of a piperazine derivative with a tetrahydrofuran derivative.[1] A common method is the acylation of piperazine with tetrahydro-2-furoyl chloride or the amide coupling of piperazine with tetrahydro-2-furoic acid.

Caption: General synthesis workflow for this compound.

Role in Pharmaceutical Synthesis

This compound is a crucial intermediate in the production of various Active Pharmaceutical Ingredients (APIs).[4] Its piperazine and tetrahydrofuran moieties provide a versatile scaffold that can be further functionalized to modulate biological activity and pharmacokinetic properties.[2][3]

-

Terazosin Intermediate: It is known as an intermediate in the synthesis of Terazosin (an alpha-blocker used to treat BPH and high blood pressure), specifically as "Terazosin EP Impurity N".[5][10][14]

-

Leukotriene Biosynthesis Inhibitors: It has been used as a reactant for preparing pyrazol-3-propanoic acid derivatives which act as inhibitors of leukotriene biosynthesis in human neutrophils.[5][6]

-

Neurological Agents: The compound serves as a building block for drugs targeting neurological disorders, leveraging its structure to interact with biological systems effectively.[1][2][3]

Caption: Role of THFP as an intermediate in a typical drug development workflow.

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis and analysis of this compound are often proprietary and typically found within patent literature or specific research publications not identified in the general search. However, a representative protocol for an amide coupling reaction is provided below for illustrative purposes.

Illustrative Protocol: Synthesis via Amide Coupling

Objective: To synthesize this compound from tetrahydro-2-furoic acid and piperazine.

Materials:

-

Tetrahydro-2-furoic acid (1.0 eq)

-

Piperazine (1.2 eq, excess to favor mono-acylation)

-

Dicyclohexylcarbodiimide (DCC) or a similar coupling agent (1.1 eq)

-

Hydroxybenzotriazole (HOBt) (0.5 eq)

-

Dichloromethane (DCM) as solvent

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and magnetic stirrer

Methodology:

-

Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve tetrahydro-2-furoic acid (1.0 eq) and HOBt (0.5 eq) in anhydrous DCM.

-

Activation: Cool the solution to 0°C in an ice bath. Add the coupling agent, DCC (1.1 eq), portion-wise and stir the mixture for 30 minutes at 0°C to activate the carboxylic acid.

-

Amine Addition: In a separate flask, dissolve piperazine (1.2 eq) in DCM. Add this solution dropwise to the reaction mixture at 0°C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.

-

Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with saturated sodium bicarbonate solution (2x), water (1x), and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude product using column chromatography (silica gel, with an appropriate eluent system such as DCM/Methanol) to yield pure this compound.

-

Characterization: Confirm the structure and purity of the final product using techniques such as NMR spectroscopy (¹H and ¹³C) and mass spectrometry.

Safety and Handling

Based on aggregated GHS data, this compound is classified as a warning-level substance.[11][13]

-

Hazard Statements:

-

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.[13]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302 + P352: IF ON SKIN: Wash with plenty of water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

-

Standard laboratory safety practices, including the use of a fume hood and appropriate personal protective equipment (PPE), should be observed when handling this chemical. Store in a cool, dry, and well-ventilated place.[10]

References

- 1. guidechem.com [guidechem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound [myskinrecipes.com]

- 5. This compound | 63074-07-7 [chemicalbook.com]

- 6. This compound CAS 63074-07-7 [homesunshinepharma.com]

- 7. parchem.com [parchem.com]

- 8. chemwhat.com [chemwhat.com]

- 9. echemi.com [echemi.com]

- 10. 99% 1-(Tetrahydro-2-furoyl)-piperazine CAS NO.63074-07-7, CasNo.63074-07-7 Xi'an SENYI New Material Technology Co., Ltd(expird) China (Mainland) [senyi.lookchem.com]

- 11. This compound | C9H16N2O2 | CID 2734641 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 13. This compound | 63074-07-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 14. 1-((Tetrahydrofuran-2-yl)carbonyl)piperazine, (2R)- | C9H16N2O2 | CID 7168208 - PubChem [pubchem.ncbi.nlm.nih.gov]

Synthesis of "1-(Tetrahydro-2-furoyl)piperazine" from piperazine and tetrahydrofuran derivatives

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 1-(Tetrahydro-2-furoyl)piperazine, a key intermediate in pharmaceutical research, from piperazine and derivatives of tetrahydrofuran. This document provides a comprehensive overview of prevalent synthetic methodologies, complete with detailed experimental protocols, quantitative data, and process visualizations to facilitate replication and optimization in a laboratory setting.

Introduction

This compound, with the CAS number 63074-07-7, is a heterocyclic organic compound that serves as a valuable building block in the synthesis of various pharmaceutical agents, particularly those targeting neurological disorders.[1][2] Its structure, featuring a piperazine ring linked to a tetrahydrofuran moiety via an amide bond, makes it a versatile scaffold in medicinal chemistry. This guide explores the primary synthetic routes for this compound, focusing on the reaction between piperazine and derivatives of 2-tetrahydrofuroic acid.

Synthetic Pathways

The synthesis of this compound can be primarily achieved through two main pathways:

-

Route A: Direct amide coupling of piperazine with 2-tetrahydrofuroic acid.

-

Route B: Acylation of piperazine with an activated derivative of 2-tetrahydrofuroic acid, such as tetrahydro-2-furoyl chloride.

-

Route C: Amidation of a carboxylic acid ester of 2-tetrahydrofuroic acid with piperazine.

The selection of a specific route may depend on factors such as the availability of starting materials, desired yield and purity, and scalability of the reaction.

Experimental Protocols

Route A: Direct Amide Coupling of 2-Tetrahydrofuroic Acid and Piperazine

This method involves the direct formation of an amide bond between 2-tetrahydrofuroic acid and piperazine, often facilitated by a coupling agent to activate the carboxylic acid.

Workflow for Direct Amide Coupling

Caption: General workflow for the direct amide coupling of 2-tetrahydrofuroic acid and piperazine.

Protocol 1: Using Hexamethyldisilazane (HMDS) as a Promoter

-

Reagents:

-

2-Tetrahydrofuroic acid

-

Piperazine (excess)

-

Hexamethyldisilazane (HMDS)

-

Anhydrous solvent (e.g., Toluene, Chloroform)

-

Deionized water

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-tetrahydrofuroic acid and an excess of piperazine in an anhydrous solvent.

-

Add hexamethyldisilazane to the mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product is dissolved in a suitable organic solvent like chloroform.

-

Wash the organic layer sequentially with a saturated sodium bicarbonate solution and water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation or column chromatography.

-

Route B: Acylation of Piperazine with Tetrahydro-2-furoyl Chloride

This classic method involves the conversion of 2-tetrahydrofuroic acid to its more reactive acid chloride, which then readily reacts with piperazine.

Logical Flow for Acylation with Acid Chloride

Caption: Two-stage process for the synthesis via the acid chloride route.

Protocol 2: Adapted from the Synthesis of N-(2-Furoyl)piperazine [3]

-

Part 1: Preparation of Tetrahydro-2-furoyl Chloride

-

In a fume hood, carefully add thionyl chloride or oxalyl chloride to 2-tetrahydrofuroic acid, optionally in an inert solvent like dichloromethane.

-

A catalytic amount of dimethylformamide (DMF) can be added if oxalyl chloride is used.

-

Stir the mixture at room temperature or with gentle heating until the evolution of gas ceases.

-

Remove the excess thionyl chloride/oxalyl chloride and solvent under reduced pressure to obtain crude tetrahydro-2-furoyl chloride, which can be used directly in the next step.

-

-

Part 2: Reaction with Piperazine

-

Dissolve piperazine hexahydrate in water and adjust the pH to 4.5 with 6N HCl.

-

Cool the solution in an ice bath.

-

Add the freshly prepared tetrahydro-2-furoyl chloride concurrently with a 10% sodium hydroxide solution, maintaining the pH at 4.5.

-

After the addition is complete, stir the reaction for an additional hour.

-

Make the solution basic (pH 8.5) with sodium hydroxide solution.

-

Extract the product continuously with chloroform for an extended period (e.g., 36 hours).

-

Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the product by vacuum distillation.

-

Route C: Amidation of a 2-Tetrahydrofuroic Acid Ester with Piperazine

This method, detailed in a patent, offers a high-yield synthesis under mild conditions by reacting an ester of 2-tetrahydrofuroic acid with a piperazine derivative and removing the alcohol byproduct.[4]

Protocol 3: From a Carboxylic Acid Ester [4]

-

Reagents:

-

Ethyl or Methyl 2-tetrahydrofuroate

-

Piperazine

-

Optional: Water

-

-

Procedure:

-

Combine the 2-tetrahydrofuroic acid ester and piperazine in a reaction vessel.

-

Heat the mixture (e.g., to 80°C) under reduced pressure.

-

Continuously remove the alcohol (ethanol or methanol) formed during the reaction by distillation.

-

The reaction can also be carried out in the presence of water.

-

Monitor the reaction for completion (e.g., by GC or LC-MS).

-

After the reaction is complete, the product can be isolated and purified by standard methods such as distillation.

-

Quantitative Data

The following table summarizes the available quantitative data for the synthesis of this compound and related compounds.

| Parameter | Route A (HMDS) | Route B (Acid Chloride, adapted) | Route C (Ester Amidation) |

| Starting Materials | 2-Tetrahydrofuroic acid, Piperazine | Tetrahydro-2-furoyl chloride, Piperazine | Ethyl 2-tetrahydrofuroate, Piperazine |

| Reported Yield | 93% (for a similar process) | 60% (for N-(2-furoyl)piperazine)[3] | 99.2% (mono-amide)[4] |

| Purity | >97.0% (GC) is commercially available[5] | - | - |

| Boiling Point | 140°C @ 1.5 mmHg[5] | 132-138°C @ 0.6 mmHg (for N-(2-furoyl)piperazine)[3] | 125°C @ 0.2 mmHg[6] |

| Appearance | Colorless to yellow viscous liquid[5][7] | White to off-white solid (for N-(2-furoyl)piperazine)[1] | Colorless to red/green clear liquid[5][6] |

Characterization

The synthesized this compound should be characterized to confirm its identity and purity. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight (184.24 g/mol )[8][9].

-

Infrared (IR) Spectroscopy: To identify the characteristic amide carbonyl stretch.

-

Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Conclusion

This guide has outlined the primary synthetic routes for the preparation of this compound. The choice of method will be guided by laboratory-specific factors, including reagent availability, required scale, and desired purity. The direct amidation of the carboxylic acid ester with piperazine appears to offer the highest yield under mild conditions. For all methods, careful control of reaction conditions and appropriate purification techniques are crucial for obtaining a high-purity product suitable for further applications in drug discovery and development.

References

- 1. guidechem.com [guidechem.com]

- 2. Enhanced Tour Demo | Virtual tour generated by Panotour [s3.amazonaws.com]

- 3. prepchem.com [prepchem.com]

- 4. JP2002121188A - Method for manufacturing piperazine amide compound and piperazine-tetrahydrofuran-2-carboxylic acid amide derivative - Google Patents [patents.google.com]

- 5. This compound | 63074-07-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. chemimpex.com [chemimpex.com]

- 7. This compound | 63074-07-7 [chemicalbook.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. This compound | C9H16N2O2 | CID 2734641 - PubChem [pubchem.ncbi.nlm.nih.gov]

Elucidation of a Core Mechanism: The Role of 1-(Tetrahydro-2-furoyl)piperazine in Neurological Disorders Remains Investigational

A comprehensive review of available scientific literature reveals that 1-(Tetrahydro-2-furoyl)piperazine is primarily recognized as a chemical intermediate and a structural scaffold in pharmaceutical development, rather than a therapeutic agent with a well-defined mechanism of action in neurological disorders. While the broader class of piperazine derivatives has been studied for its effects on the central nervous system, specific data on the direct pharmacological activity, binding affinities, and signaling pathways of this compound are not present in the current body of research.

Current Understanding of this compound

This compound, also known by its CAS number 63074-07-7, is a versatile heterocyclic compound. Its structure, featuring a piperazine ring coupled with a tetrahydrofuran moiety, makes it a valuable building block in medicinal chemistry.[1] The primary application of this compound is as a key intermediate in the synthesis of various pharmaceuticals.[1][2] Notably, it is a precursor in the manufacturing of Terazosin, a medication used to treat hypertension and benign prostatic hyperplasia.[2]

The compound's favorable properties, such as solubility and stability, enhance its utility in drug formulation and development, particularly for medications targeting neurological conditions.[1] However, its role is that of a structural component, and it is not itself the active pharmacological agent in these final drug products.

The Broader Context of Piperazine Derivatives in Neurology

The piperazine core is a common feature in many centrally acting drugs. Generally, piperazine derivatives are known to interact with various neurotransmitter systems. Many have been found to exert stimulant effects by modulating dopaminergic, noradrenergic, and, most prominently, serotoninergic pathways in the brain.[3] For instance, derivatives like 1-benzylpiperazine (BZP) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP) are known to stimulate the release of dopamine and serotonin.[3][4]

Furthermore, various piperazine analogues have been investigated for their anxiolytic effects, often through interactions with 5-HT1A receptors.[5] This highlights the potential of the piperazine scaffold to serve as a basis for developing new treatments for neurological disorders such as anxiety.[5]

Despite these broad activities of the piperazine class, it is crucial to note that the specific pharmacological profile of a molecule is determined by its complete structure, not just the core ring. The addition of the tetrahydro-2-furoyl group to the piperazine ring creates a unique chemical entity whose specific interactions with biological targets have not been detailed in the available literature.

Absence of Specific Mechanistic Data

A thorough search for experimental data—including binding affinities (Ki), half-maximal inhibitory concentrations (IC50), or efficacy studies—for this compound yielded no specific results. Consequently, it is not possible to provide quantitative data tables, detailed experimental protocols, or signaling pathway diagrams related to its mechanism of action in neurological disorders, as this information does not appear to have been published.

The available information is limited to its use as a reactant or intermediate in the synthesis of other compounds, such as inhibitors of leukotriene biosynthesis.[6][7] While piperazine itself has been associated with neurological side effects in some clinical contexts, these are not indicative of a therapeutic mechanism of action for its derivatives.[8][9]

Conclusion

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. Current awareness of piperazines: pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of 'Legal X' piperazine analogs on dopamine and serotonin release in rat brain | RTI [rti.org]

- 5. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 6. This compound CAS 63074-07-7 [homesunshinepharma.com]

- 7. This compound | 63074-07-7 [chemicalbook.com]

- 8. [Neurologic adverse effects of piperazine] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. What are the side effects of Piperazine? [synapse.patsnap.com]

The Biological Landscape of 1-(Tetrahydro-2-furoyl)piperazine and its Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction

1-(Tetrahydro-2-furoyl)piperazine has emerged as a versatile scaffold in medicinal chemistry, primarily serving as a key intermediate in the synthesis of novel therapeutic agents.[1] Its unique structural combination of a piperazine ring and a tetrahydrofuran moiety presents a promising starting point for the development of compounds with diverse pharmacological activities, particularly those targeting the central nervous system (CNS).[2][3] This technical guide provides an in-depth overview of the known and potential biological activities of derivatives of this core structure, drawing upon data from the broader class of piperazine-containing compounds. It is important to note that while the parent compound is a valuable building block, specific biological activity data for its direct derivatives are limited in publicly accessible literature. This guide, therefore, presents a consolidated view of the therapeutic potential of this chemical class, supported by experimental data from structurally related compounds.

Anticipated Biological Activities and Therapeutic Potential

The piperazine nucleus is a well-established pharmacophore found in numerous approved drugs, conferring a wide range of biological activities. Derivatives of this compound are anticipated to exhibit activities in the following key areas:

Central Nervous System Disorders

The primary application of this compound in drug discovery has been in the development of agents for neurological and psychiatric conditions. The piperazine moiety is a common feature in many antipsychotic and antidepressant medications due to its ability to interact with various neurotransmitter receptors.

Many atypical antipsychotics feature a piperazine ring that targets dopamine (D2) and serotonin (5-HT2A) receptors. The tetrahydrofuran portion of the molecule could potentially modulate receptor affinity, selectivity, and pharmacokinetic properties. While specific data for this compound derivatives is not available, the table below summarizes the receptor binding affinities of representative arylpiperazine derivatives, illustrating the potential for this class of compounds.

| Compound | D2 Receptor Ki (nM) | 5-HT2A Receptor Ki (nM) | Reference Compound |

| Aripiprazole | 0.34 | 3.4 | Approved Antipsychotic |

| Olanzapine | 11 | 4 | Approved Antipsychotic |

| Risperidone | 3 | 0.2 | Approved Antipsychotic |

This table presents data for well-established antipsychotic drugs containing a piperazine moiety to illustrate the potential receptor binding affinities for derivatives of this compound.

The therapeutic effects of atypical antipsychotics are primarily mediated by their modulation of dopaminergic and serotonergic signaling pathways in the brain. The diagram below illustrates the general mechanism of action.

Caption: General signaling pathway of atypical antipsychotics.

Antimicrobial and Antifungal Activity

Piperazine derivatives have demonstrated a broad spectrum of antimicrobial and antifungal activities. The incorporation of the this compound scaffold could lead to the development of novel anti-infective agents. The table below presents the Minimum Inhibitory Concentration (MIC) values for representative piperazine derivatives against various pathogens.

| Compound Class | Organism | MIC (µg/mL) |

| Fluoroquinolone-piperazine conjugate | Staphylococcus aureus | 0.5 - 2 |

| Triazole-piperazine conjugate | Candida albicans | 4 - 16 |

| Benzimidazole-piperazine conjugate | Mycobacterium tuberculosis | 0.1 - 6.25 |

This table showcases the antimicrobial and antifungal efficacy of different classes of piperazine derivatives, suggesting the potential for this compound analogs in this therapeutic area.

Experimental Protocols

Detailed experimental procedures are crucial for the synthesis and biological evaluation of novel compounds. The following sections outline generalized protocols that can be adapted for the study of this compound derivatives.

General Synthesis of this compound Derivatives

A common synthetic route to derivatives of this compound involves the acylation of a substituted piperazine with tetrahydro-2-furoyl chloride or the coupling of this compound with a suitable electrophile.

Caption: General synthetic workflow for derivatives.

Protocol:

-

Activation of Tetrahydro-2-furoic Acid: Tetrahydro-2-furoic acid is converted to its more reactive acid chloride using thionyl chloride or activated using a peptide coupling reagent such as EDC in the presence of HOBt.

-

Acylation: The activated tetrahydro-2-furoic acid is reacted with the desired substituted piperazine in an appropriate solvent (e.g., dichloromethane, DMF) and in the presence of a base (e.g., triethylamine, DIPEA) to facilitate the reaction.

-

Work-up and Purification: The reaction mixture is typically washed with aqueous solutions to remove byproducts and unreacted starting materials. The crude product is then purified using column chromatography on silica gel.

-

Characterization: The structure and purity of the final compound are confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

In Vitro Receptor Binding Assay

To determine the affinity of the synthesized compounds for specific receptors (e.g., D2, 5-HT2A), competitive radioligand binding assays are commonly employed.

Protocol:

-

Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from cultured cells or animal tissues.

-

Assay Buffer: An appropriate buffer is prepared to maintain pH and ionic strength.

-

Incubation: The cell membranes are incubated with a known concentration of a radiolabeled ligand (e.g., [3H]spiperone for D2 receptors) and varying concentrations of the test compound.

-

Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The IC50 values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.

Antimicrobial Susceptibility Testing (Broth Microdilution)

The Minimum Inhibitory Concentration (MIC) of the compounds against various microbial strains is determined using the broth microdilution method.

Protocol:

-

Inoculum Preparation: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

-

Serial Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the prepared microbial suspension.

-

Incubation: The plates are incubated under appropriate conditions (temperature, time) for microbial growth.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Structure-Activity Relationship (SAR) Considerations

While specific SAR studies for this compound derivatives are not yet established, general principles from related piperazine series can be extrapolated. The nature of the substituent on the second nitrogen of the piperazine ring will be a critical determinant of biological activity and receptor selectivity. The tetrahydrofuran moiety may influence the compound's polarity, solubility, and metabolic stability, and could also participate in hydrogen bonding interactions with the target protein.

Conclusion

This compound represents a valuable and underexplored scaffold for the development of new therapeutic agents. Based on the extensive research on other piperazine derivatives, this class of compounds holds significant promise for the treatment of CNS disorders and infectious diseases. Further synthesis and comprehensive biological evaluation of a library of this compound derivatives are warranted to fully elucidate their therapeutic potential and establish clear structure-activity relationships. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers and drug development professionals to embark on the exploration of this promising chemical space.

References

The Versatile Scaffold: A Deep Dive into 1-(Tetrahydro-2-furoyl)piperazine in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents is a cornerstone of medicinal chemistry, with the identification and optimization of privileged scaffolds playing a pivotal role. Among these, the piperazine moiety is a well-established and versatile building block, integral to the structure of numerous approved drugs. This whitepaper delves into the specifics of a particularly promising, yet underexplored, piperazine derivative: 1-(Tetrahydro-2-furoyl)piperazine . This scaffold, characterized by the fusion of a piperazine ring with a tetrahydrofuran moiety, presents a unique three-dimensional architecture that offers exciting opportunities for designing novel drug candidates, particularly those targeting the central nervous system (CNS).

Introduction to the this compound Core

The this compound scaffold is a heterocyclic organic compound with the molecular formula C₉H₁₆N₂O₂.[1] Its structure combines the basic nitrogen atoms of the piperazine ring, known for their ability to form crucial interactions with biological targets, with the polar ether group and the conformational flexibility of the tetrahydrofuran ring. This unique combination of features makes it an attractive starting point for the synthesis of diverse chemical libraries with the potential for a wide range of pharmacological activities.

While the broader class of piperazine derivatives has been extensively studied for applications in treating neurological disorders, cancer, and infectious diseases, the specific contributions and potential of the this compound core are an emerging area of research. Its inherent properties, such as good solubility and bioavailability, further enhance its appeal as a valuable intermediate in drug discovery and development.[2][3]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a scaffold is fundamental to its application in drug design. The key properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₆N₂O₂ | [1] |

| Molecular Weight | 184.24 g/mol | [1] |

| CAS Number | 63074-07-7 | [4] |

| Appearance | Colorless to yellow viscous liquid | |

| LogP (calculated) | -0.5 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Rotatable Bonds | 1 | [1] |

These properties suggest that the scaffold possesses a favorable profile for oral bioavailability, as indicated by the low molecular weight and the number of hydrogen bond donors and acceptors, which align with Lipinski's rule of five. The negative LogP value indicates its hydrophilic nature, which can be advantageous for certain therapeutic targets.

Synthesis and Derivatization

The synthesis of the this compound core and its subsequent derivatization are crucial steps in exploring its therapeutic potential.

General Synthesis of the Scaffold

A common synthetic route to this compound involves the acylation of piperazine with tetrahydro-2-furoic acid or its activated derivatives.

Experimental Protocol: Synthesis of this compound

-

Materials: Tetrahydro-2-furoic acid, piperazine, a coupling agent (e.g., dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)), a suitable solvent (e.g., dichloromethane (DCM) or dimethylformamide (DMF)), and a base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA)).

-

Procedure:

-

Dissolve tetrahydro-2-furoic acid in the chosen solvent.

-

Add the coupling agent and stir for a designated period to activate the carboxylic acid.

-

In a separate flask, dissolve an excess of piperazine in the same solvent.

-

Slowly add the activated tetrahydro-2-furoic acid solution to the piperazine solution at a controlled temperature (often 0 °C to room temperature).

-

Add the base to the reaction mixture to neutralize any acid formed.

-

Allow the reaction to proceed for several hours to overnight, monitoring its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, filter the reaction mixture to remove any precipitated by-products (e.g., dicyclohexylurea if DCC is used).

-

Wash the filtrate with an appropriate aqueous solution (e.g., saturated sodium bicarbonate) to remove unreacted acid and other impurities.

-

Dry the organic layer over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure.

-

Purify the crude product using column chromatography on silica gel with a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to obtain pure this compound.

-

-

Characterization: The final product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Derivatization Strategies

The true potential of the this compound scaffold lies in its derivatization. The secondary amine of the piperazine ring provides a convenient handle for introducing a wide variety of substituents, allowing for the fine-tuning of physicochemical properties and biological activity. A common derivatization strategy involves the N-alkylation or N-arylation of the piperazine nitrogen.

Experimental Workflow: Derivatization of the Scaffold

Caption: General workflow for the derivatization of the this compound scaffold.

Therapeutic Applications and Biological Activity

While specific, publicly available quantitative data for derivatives of this compound is limited, the broader class of arylpiperazines has shown significant activity at various CNS targets, particularly serotonin receptors.

Targeting Serotonin Receptors

The serotonin (5-HT) system is a key modulator of mood, cognition, and behavior, making its receptors prominent targets for the treatment of depression, anxiety, and other psychiatric disorders. Arylpiperazine derivatives are known to exhibit high affinity for various 5-HT receptor subtypes. For instance, compounds containing an arylpiperazine moiety have been developed as potent 5-HT₁A receptor ligands.

Signaling Pathway: 5-HT₁A Receptor Activation

Caption: Simplified signaling pathway of the 5-HT₁A receptor, a common target for arylpiperazine derivatives.

Quantitative Data for Representative Arylpiperazine Ligands (Not containing the 1-(tetrahydro-2-furoyl) moiety)

| Compound | Target | Kᵢ (nM) | Reference |

| Buspirone | 5-HT₁A | 13.8 | |

| Trazodone | 5-HT₂A | 1.8 | |

| Aripiprazole | D₂/5-HT₁A | 0.34 / 1.7 |

Note: This table is for illustrative purposes to show the potential of the arylpiperazine pharmacophore. Specific data for this compound derivatives is not yet widely available in the public domain.

Future Directions and Conclusion

The this compound scaffold represents a promising yet underexplored area in medicinal chemistry. Its unique structural features and favorable physicochemical properties make it an excellent starting point for the development of novel therapeutics, particularly for CNS disorders.

Future research should focus on:

-

Synthesis of diverse libraries: Expanding the range of substituents on the piperazine nitrogen to explore a wider chemical space.

-

In-depth pharmacological evaluation: Screening these new derivatives against a panel of CNS targets to identify lead compounds.

-

Structure-activity relationship (SAR) studies: Elucidating the key structural features responsible for biological activity and selectivity.

-

In vivo studies: Evaluating the efficacy and pharmacokinetic profiles of promising candidates in animal models.

References

An In-depth Technical Guide to the Solubility and Stability Profiles of 1-(Tetrahydro-2-furoyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and predicted profiles for the solubility and stability of 1-(Tetrahydro-2-furoyl)piperazine (THFP), a key intermediate in pharmaceutical synthesis. The information is curated for researchers, scientists, and professionals involved in drug development, offering a foundational understanding of the compound's physicochemical properties.

Core Physicochemical Properties

This compound, with the CAS number 63074-07-7, is typically available as a white to off-white solid or a colorless to yellow viscous liquid.[1] Its molecular formula is C₉H₁₆N₂O₂, and it has a molecular weight of 184.24 g/mol .

Solubility Profile

Based on available data, this compound exhibits high aqueous solubility. Multiple sources describe it as "fully miscible in water".[2][3][4] This property is advantageous for various pharmaceutical applications, including the formulation of oral medications where enhanced absorption is desirable.[5] The hydrobromide salt of the compound is noted to have even greater solubility in polar solvents.

Limited information is available for its solubility in organic solvents. One source indicates that it is sparingly soluble in chloroform and slightly soluble in methanol.[2]

Table 1: Solubility Data for this compound

| Solvent | Solubility |

| Water | Fully Miscible[2][3][4] |

| Chloroform | Sparingly Soluble[2] |

| Methanol | Slightly Soluble[2] |

Experimental Protocol: Equilibrium Solubility Determination

A standardized shake-flask method can be employed to quantitatively determine the equilibrium solubility of this compound in various solvents.

Objective: To determine the concentration of a saturated solution of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, phosphate buffer pH 7.4, 0.1 N HCl, methanol, ethanol, acetonitrile, chloroform)

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

HPLC system with a suitable column and detector

Procedure:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed flask.

-

Agitate the flasks at a constant, controlled temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After the incubation period, allow the suspensions to settle.

-

Centrifuge the samples to separate the undissolved solid.

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC method.

-

Calculate the original concentration in the saturated solution.

Stability Profile

Predicted Degradation Pathways

1. Hydrolytic Degradation: The amide bond in this compound is susceptible to hydrolysis under both acidic and basic conditions. This would lead to the cleavage of the molecule into piperazine and tetrahydro-2-furoic acid.

2. Oxidative Degradation: The piperazine ring is known to be susceptible to oxidation. Degradation products could include N-oxides and ring-opened products. Studies on piperazine itself have identified degradation products such as N-formylpiperazine and N-(2-aminoethyl) piperazine under oxidative conditions.[6]

3. Thermal Degradation: Elevated temperatures can lead to the degradation of the piperazine ring. Research on piperazine has shown that thermal degradation can result in the formation of various products, including N-formylpiperazine and ammonium.[6]

4. Photodegradation: While specific data is lacking for this compound, many molecules with amine functionalities can be sensitive to light. Photostability studies would be necessary to determine its susceptibility to degradation upon exposure to UV and visible light.

Table 2: Potential Degradation Pathways and Products of this compound

| Stress Condition | Potential Degradation Pathway | Likely Degradation Products |

| Acid/Base Hydrolysis | Cleavage of the amide bond | Piperazine, Tetrahydro-2-furoic acid |

| Oxidation | Oxidation of the piperazine ring | N-oxides, Ring-opened products |

| Thermal Stress | Degradation of the piperazine ring | Ring-opened and rearranged products |

| Photolysis | Potential for photodegradation | To be determined by experimental studies |

Experimental Protocol: Forced Degradation Studies

Objective: To identify the potential degradation products and pathways of this compound under various stress conditions and to develop a stability-indicating analytical method.

Materials:

-

This compound

-

Hydrochloric acid (e.g., 0.1 N, 1 N)

-

Sodium hydroxide (e.g., 0.1 N, 1 N)

-

Hydrogen peroxide (e.g., 3%, 30%)

-

Temperature-controlled ovens

-

Photostability chamber with UV and visible light sources

-

HPLC-UV/MS system

Procedure:

-

Solution Preparation: Prepare solutions of this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture).

-

Stress Conditions:

-

Acid Hydrolysis: Treat the solution with HCl at various concentrations and temperatures (e.g., room temperature, 60°C).

-

Base Hydrolysis: Treat the solution with NaOH at various concentrations and temperatures (e.g., room temperature, 60°C).

-

Oxidation: Treat the solution with hydrogen peroxide at room temperature.

-

Thermal Stress (Solution): Heat the solution at an elevated temperature (e.g., 60°C).

-

Thermal Stress (Solid): Expose the solid compound to high temperatures (e.g., 80°C).

-

Photostability: Expose the solid compound and its solution to light according to ICH Q1B guidelines.

-

-

Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze using a stability-indicating HPLC method coupled with a mass spectrometer (LC-MS) to separate and identify the parent compound and any degradation products.

Summary and Recommendations

This compound is a highly water-soluble compound, a characteristic that is beneficial for its use in pharmaceutical development. While its solubility in common organic solvents appears to be limited, further quantitative studies are recommended to establish a more detailed profile.

The stability of this compound has not been extensively reported. Based on its chemical structure, it is predicted to be susceptible to hydrolytic and oxidative degradation. It is crucial for researchers and drug development professionals to conduct thorough forced degradation studies to identify potential degradation products, understand its degradation pathways, and develop validated stability-indicating analytical methods. This will ensure the quality, safety, and efficacy of any resulting pharmaceutical products. Recommended storage conditions include keeping the compound in a dark, dry place at room temperature to minimize potential degradation from light and moisture.[2]

References

A Comprehensive Technical Review of 1-(Tetrahydro-2-furoyl)piperazine in Pharmaceutical Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Tetrahydro-2-furoyl)piperazine is a versatile heterocyclic intermediate that serves as a critical building block in the synthesis of a variety of pharmaceutical agents. Its unique structural combination of a piperazine ring and a tetrahydrofuran moiety imparts favorable properties for drug design, including modulation of solubility and bioavailability. This technical guide provides an in-depth review of the role of this compound in pharmaceutical development, focusing on its application in the synthesis of the alpha-1 adrenergic antagonist, Terazosin, and as a scaffold for the development of leukotriene biosynthesis inhibitors. This document outlines detailed experimental protocols, presents quantitative pharmacological data, and visualizes key biological pathways to support further research and development efforts.

Physicochemical Properties

This compound, with a CAS number of 63074-07-7, is a viscous liquid that is colorless to yellow. Key physicochemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₉H₁₆N₂O₂ |

| Molecular Weight | 184.24 g/mol |

| Appearance | Colorless to yellow viscous liquid |

| Boiling Point | 140°C (at 1.5 mmHg) |

| Density | 1.147 g/cm³ |

| Flash Point | 169.6°C |

| Refractive Index | 1.5195-1.5215 |

Applications in Pharmaceutical Synthesis

This compound has been instrumental in the development of at least two distinct classes of therapeutic agents: alpha-1 adrenergic receptor antagonists and inhibitors of leukotriene biosynthesis.

Synthesis of Terazosin

This compound is a key intermediate in the synthesis of Terazosin, a selective alpha-1 adrenergic receptor antagonist used in the treatment of benign prostatic hyperplasia (BPH) and hypertension.

This protocol is adapted from methodologies described in patent literature for the synthesis of Terazosin hydrochloride dihydrate from this compound.

Materials:

-

This compound

-

2-Chloro-4-amino-6,7-dimethoxyquinazoline

-

n-Butanol

-

Water

-

Concentrated Hydrochloric Acid

-

Ethanol (3A, 200 proof)

-

Activated Carbon

Procedure:

-

Reaction Setup: In a suitable reaction vessel equipped with a stirrer and reflux condenser, prepare a solution of n-butanol and water.

-

Addition of Reactants: To the stirred solution, add this compound followed by 4-amino-2-chloro-6,7-dimethoxyquinazoline.

-

Reaction: Heat the reaction mixture to reflux and maintain this temperature for approximately 9 hours.

-

Crystallization: After the reflux period, cool the mixture to room temperature and continue stirring for 10-12 hours to allow for the crystallization of the product.

-

Filtration and Washing: Collect the crystals by filtration, wash them with n-butanol, and then dry in vacuo at 40-50°C. This yields the anhydrous hydrochloride salt of Terazosin.

-

Conversion to Dihydrate: To prepare the dihydrate form, slurry the anhydrous salt in 190 proof ethanol. Heat the slurry to approximately 35°C and add concentrated aqueous hydrochloric acid. Heat the mixture to about 70°C.

-

Purification: Treat the hot solution with activated carbon and filter to remove the carbon.

-

Final Crystallization: Cool the filtrate overnight in an icebox to induce crystallization of Terazosin hydrochloride dihydrate.

-

Isolation: Collect the final crystalline product by filtration.

The pharmacokinetic profile of Terazosin allows for once-daily dosing, which is a significant advantage for patient compliance.[1]

| Parameter | Value |

| Bioavailability | Rapidly and completely absorbed |

| Time to Peak Plasma Concentration (Tmax) | 1 to 2 hours |

| Plasma Protein Binding | 90% to 94% |

| Volume of Distribution | 25 to 30 L |

| Elimination Half-Life | Approximately 12 hours |

| Metabolism | Extensive hepatic metabolism |

| Excretion | Primarily via the biliary tract; ~10% as parent drug in urine, ~20% in feces |

Development of Leukotriene Biosynthesis Inhibitors

This compound serves as a reactant in the preparation of pyrazol-3-propanoic acid derivatives, a class of compounds that have been investigated as inhibitors of leukotriene biosynthesis in human neutrophils.[2][3] Leukotrienes are inflammatory mediators involved in various pathological conditions, including asthma and allergic reactions.

The following table summarizes the in vitro inhibitory activity of pyrazol-3-propanoic acid derivatives synthesized using a piperazine scaffold, similar to that provided by this compound, on leukotriene (LT) formation in activated human neutrophils.

| Compound | IC₅₀ for LT Biosynthesis Inhibition (µM) |

| 15 | 1.6 - 3.5 |

| 27 | 1.6 - 3.5 |

| 28 | 1.6 - 3.5 |

| 29 | 1.6 - 3.5 |

| 30 | 1.6 - 3.5 |

| 32 | 1.6 - 3.5 |

| 33 | 1.6 - 3.5 |

| 34 | 1.6 - 3.5 |

| 35 | 1.6 - 3.5 |

| 36 | 1.6 - 3.5 |

| 37 | 1.6 - 3.5 |

| 41 | 1.6 - 3.5 |

| 42 | 1.6 - 3.5 |

Data extracted from a study on pyrazol-3-propanoic acid derivatives.[2]

The following is a representative protocol for assessing the inhibition of leukotriene biosynthesis in human neutrophils, based on general methodologies described in the literature.[4][5]

Materials:

-

Isolated human polymorphonuclear leukocytes (PMNLs)

-

Test compounds (pyrazol-3-propanoic acid derivatives) dissolved in a suitable solvent (e.g., DMSO)

-

Calcium ionophore A23187

-

Phosphate-buffered saline (PBS)

-

Methanol (ice-cold)

-

Internal standard (e.g., Prostaglandin B₂)

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

High-performance liquid chromatography (HPLC) system with a UV detector

Procedure:

-

Cell Preparation: Isolate human PMNLs from fresh blood and resuspend them in PBS at a concentration of approximately 10⁷ cells/mL.

-

Pre-incubation: Pre-incubate the cell suspension with various concentrations of the test compounds or vehicle (control) for a specified time (e.g., 15 minutes) at 37°C.

-

Stimulation: Initiate leukotriene synthesis by adding a calcium ionophore, such as A23187 (final concentration, e.g., 2.5 µM), to the cell suspension.

-

Incubation: Incubate the mixture for a defined period (e.g., 5-10 minutes) at 37°C.

-

Reaction Termination: Stop the reaction by adding two volumes of ice-cold methanol. This will precipitate proteins and preserve the synthesized leukotrienes.

-

Sample Preparation: Add an internal standard to each sample for quantification. Centrifuge the samples to pellet cell debris.

-

Extraction: Extract the leukotrienes from the supernatant using C18 SPE cartridges.

-

Analysis: Analyze the extracted samples by reverse-phase HPLC to separate and quantify the leukotrienes (e.g., LTB₄ and its metabolites).

-

Data Analysis: Calculate the concentration of leukotrienes produced in the presence of the test compounds relative to the vehicle control. Determine the IC₅₀ value for each compound, which is the concentration that inhibits leukotriene biosynthesis by 50%.

Mechanism of Action and Signaling Pathways

Understanding the mechanism of action of drugs derived from this compound is crucial for rational drug design and development.

Terazosin: Alpha-1 Adrenergic Receptor Antagonism

Terazosin exerts its therapeutic effects by selectively blocking alpha-1 adrenergic receptors.[6] This blockade leads to the relaxation of smooth muscle in blood vessels and the prostate, resulting in vasodilation and improved urinary flow, respectively.

Caption: Alpha-1 Adrenergic Receptor Signaling Pathway and Inhibition by Terazosin.

Leukotriene Biosynthesis Pathway

The pyrazol-3-propanoic acid derivatives synthesized from this compound are designed to inhibit the biosynthesis of leukotrienes. This pathway is initiated by the action of 5-lipoxygenase (5-LO) on arachidonic acid.

Caption: Overview of the Leukotriene Biosynthesis Pathway.

Conclusion

This compound is a valuable and versatile intermediate in pharmaceutical development. Its utility is demonstrated in the synthesis of the established drug, Terazosin, and it continues to show promise as a scaffold for the discovery of new chemical entities, such as inhibitors of leukotriene biosynthesis. The detailed protocols, quantitative data, and pathway visualizations provided in this guide are intended to facilitate further research and application of this important chemical entity in the ongoing quest for novel and improved therapeutics. Researchers and scientists are encouraged to leverage this information to explore new synthetic routes and to design novel compounds with enhanced pharmacological profiles.

References

- 1. Pharmacokinetics of terazosin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyrazol-3-propanoic acid derivatives as novel inhibitors of leukotriene biosynthesis in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. Optimization of assay conditions for leukotriene B4 synthesis by neutrophils or platelets isolated from peripheral blood of monogastric animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ketoconazole inhibits the biosynthesis of leukotrienes in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Synthesis Protocols for 1-(Tetrahydro-2-furoyl)piperazine Derivatives: Application Notes

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Tetrahydro-2-furoyl)piperazine and its derivatives are pivotal intermediates in the synthesis of various pharmaceutically active compounds. Notably, this scaffold is a key building block in the production of Terazosin, an alpha-1-selective adrenoceptor blocking agent used in the treatment of hypertension and benign prostatic hyperplasia.[1][2] The inherent structural features of the tetrahydrofuran and piperazine rings make these compounds versatile synthons for drug discovery, lending themselves to the development of novel therapeutics, particularly those targeting the central nervous system. This document provides detailed protocols for the synthesis of this compound, focusing on common and effective methodologies.

Synthesis Overview

The primary synthetic route to this compound involves the formation of an amide bond between a tetrahydro-2-furoyl moiety and a piperazine ring. This can be achieved through several methods, including the reaction of piperazine with an activated form of tetrahydro-2-furoic acid, such as an acid chloride or an ester.

A common approach involves the reaction of a tetrahydro-2-furoic acid ester with a piperazine derivative. This method can proceed under mild conditions and offers high yields.[3] Another effective method is the acylation of piperazine with tetrahydro-2-furoyl chloride, a standard procedure for amide synthesis.

Experimental Protocols

Protocol 1: Synthesis via Amidation of a Carboxylic Acid Ester

This protocol is based on the reaction of an ethyl ester of tetrahydro-2-furoic acid with a piperazine derivative, a method known for its high yield.[3]

Materials:

-

Ethyl tetrahydro-2-furoate

-

Piperazine (or a suitable derivative)

-

Toluene (or another suitable high-boiling solvent)

-

15% Hydrochloric acid

-

Sodium hydroxide solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexanes

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a distillation apparatus and a magnetic stirrer, combine ethyl tetrahydro-2-furoate (1.0 eq) and piperazine (1.2 eq) in toluene.

-

Reaction: Heat the reaction mixture to 80°C under reduced pressure (e.g., 26.7 kPa) to facilitate the removal of the ethanol byproduct by distillation.[3]

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 15 hours).[3]

-

Work-up:

-

Cool the reaction mixture to room temperature and dilute with toluene.

-

Wash the organic layer with a 15% hydrochloric acid solution to remove excess piperazine.

-

Neutralize the organic layer by washing with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield pure this compound.

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 87.0% | [3] |

| Purity | >95% (by NMR) | - |

| Byproduct | Tetrahydrofuran-2-carboxylic acid piperazine diamide (0.8%) | [3] |

Protocol 2: Synthesis via Acylation with Tetrahydro-2-furoyl Chloride

This protocol describes a general method for the acylation of piperazine using tetrahydro-2-furoyl chloride.

Materials:

-

Tetrahydro-2-furoyl chloride

-

Piperazine

-

Triethylamine (or another suitable base)

-

Dichloromethane (anhydrous)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve piperazine (2.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane.

-

Addition of Acyl Chloride: Cool the solution to 0°C in an ice bath. Slowly add a solution of tetrahydro-2-furoyl chloride (1.0 eq) in anhydrous dichloromethane to the stirred piperazine solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitoring: Monitor the reaction progress by TLC.

-

Work-up:

-

Quench the reaction by adding water.

-

Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography as described in Protocol 1.

Quantitative Data:

| Parameter | Typical Value |

| Yield | 75-85% |

| Purity | >97% (by HPLC) |

Visualization of the Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of this compound derivatives.

Caption: General workflow for the synthesis of this compound derivatives.

Characterization Data

The synthesized this compound can be characterized by various spectroscopic methods.

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the protons of the tetrahydrofuran ring and the piperazine ring. The chemical shifts and coupling constants will be indicative of the final structure. |

| ¹³C NMR | Resonances for the carbonyl carbon of the amide, as well as the carbons of the tetrahydrofuran and piperazine rings. |

| Mass Spec | The molecular ion peak corresponding to the calculated molecular weight of the product (C₉H₁₆N₂O₂: 184.24 g/mol ).[4] |

| IR | A characteristic strong absorption band for the amide carbonyl group (C=O) typically in the range of 1630-1680 cm⁻¹. |

Applications in Drug Development

This compound serves as a crucial intermediate in the multi-step synthesis of Terazosin.[2] The piperazine nitrogen can be further functionalized, for example, by reaction with 2-chloro-4-amino-6,7-dimethoxyquinazoline, to yield the final drug substance.[2] The versatility of this scaffold allows for the generation of a library of derivatives for structure-activity relationship (SAR) studies in the development of new therapeutic agents.

References

- 1. [PDF] Synthesis and content determination of impurity A of terazosin for use to establish a reference standard for terazosin drug quality control | Semantic Scholar [semanticscholar.org]

- 2. CA2143971C - Process and intermediate for the preparation of terazosin hydrochloride dihydrate - Google Patents [patents.google.com]

- 3. JP2002121188A - Method for manufacturing piperazine amide compound and piperazine-tetrahydrofuran-2-carboxylic acid amide derivative - Google Patents [patents.google.com]

- 4. This compound | C9H16N2O2 | CID 2734641 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols: 1-(Tetrahydro-2-furoyl)piperazine in the Synthesis of Novel Antipsychotic Compounds

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 1-(Tetrahydro-2-furoyl)piperazine as a key intermediate in the synthesis of novel compounds with potential antipsychotic activity. The focus is on a specific benzimidazole derivative, with protocols and data extrapolated from closely related and well-studied compounds in the scientific literature.

Introduction

Atypical antipsychotics have revolutionized the treatment of schizophrenia and other psychotic disorders by offering a broader spectrum of efficacy and a more favorable side effect profile compared to first-generation agents. A common structural motif in many successful antipsychotics is the piperazine core, which often serves as a versatile scaffold to modulate interactions with key neurotransmitter receptors, particularly dopamine D2 and serotonin 5-HT2A receptors. The title compound, this compound, is a valuable building block for introducing a specific acylpiperazine moiety into potential drug candidates. This document details the synthesis of a novel benzimidazolyl-piperazine compound derived from this compound and provides protocols for its evaluation as a potential antipsychotic agent, based on the pharmacological profiles of structurally similar compounds.

Synthesis of a Novel Benzimidazolyl-Piperazine Compound

A patented synthesis route describes the preparation of 1-(5,6-Dimethoxy-2-benzimidazolyl)-4-(tetrahydro-2-furoyl)piperazine hydrochloride. While initially investigated for other therapeutic applications, its structural similarity to known antipsychotic agents warrants its evaluation for central nervous system (CNS) activity.

Experimental Protocol: Synthesis of 1-(5,6-Dimethoxy-2-benzimidazolyl)-4-(tetrahydro-2-furoyl)piperazine hydrochloride

Materials:

-

2-Chloro-5,6-dimethoxybenzimidazole

-

This compound

-

2-Methoxyethanol

-

Isopropyl alcohol

-

Hydrochloric acid (gas or solution in isopropyl alcohol)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-chloro-5,6-dimethoxybenzimidazole (1 equivalent) and this compound (2.17 equivalents).

-

Solvent Addition: Add a suitable volume of 2-methoxyethanol to the flask to dissolve the reactants.

-

Reflux: Heat the reaction mixture to reflux and maintain for a period sufficient to ensure complete reaction (monitoring by TLC is recommended).

-

Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Salt Formation: Dissolve the crude product in isopropyl alcohol.

-

Precipitation: Acidify the solution by bubbling with gaseous hydrochloric acid or by the dropwise addition of a solution of HCl in isopropyl alcohol until precipitation is complete.

-

Isolation and Purification: Collect the resulting precipitate by filtration, wash with cold isopropyl alcohol, and dry under vacuum to yield 1-(5,6-Dimethoxy-2-benzimidazolyl)-4-(tetrahydro-2-furoyl)piperazine hydrochloride.

Pharmacological Evaluation of Structurally Related Compounds

While specific antipsychotic data for the synthesized compound is not publicly available, extensive research on structurally related benzimidazole-piperazine derivatives demonstrates their potential to interact with key CNS receptors. The following table summarizes the binding affinities of representative compounds from the literature, providing a rationale for evaluating the title compound.

| Compound ID | Structure | D2 Ki (nM) | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) | Reference |

| Compound A | 5-{2-[4-(2-methoxyphenyl)-piperazin-1-yl]-ethyl}-1,3-dihydro-benzoimidazole-2-thione | 6.1 | 11.8 | Moderate Affinity | [1] |

| Compound B | 1-(2-methoxyphenyl)-4-{[1-(3-nitrophenethyl)piperidin-4-yl]methyl}piperazine | 54 | - | - | [1] |

| Compound C | 5-[3-(4-Arylpiperazin-1-yl)propyl]-1H-benzimidazoles | High Affinity | High Affinity | - | [2] |

| Compound D | Substituted 4-[2-(5-benzimidazole)ethyl]-arylpiperazines | Nanomolar Range | Nanomolar Range | - | [3] |

Table 1: Receptor Binding Affinities of Structurally Related Benzimidazole-Piperazine Derivatives.

Proposed Experimental Protocols for Antipsychotic Activity Screening

Based on standard preclinical models for antipsychotic drug discovery, the following protocols are recommended for evaluating the potential of 1-(5,6-Dimethoxy-2-benzimidazolyl)-4-(tetrahydro-2-furoyl)piperazine hydrochloride.[4][5]

In Vitro Receptor Binding Assays

Objective: To determine the binding affinity of the test compound for dopamine D2 and serotonin 5-HT2A receptors.

Protocol:

-

Membrane Preparation: Prepare cell membrane homogenates from cells stably expressing human D2 and 5-HT2A receptors.

-

Radioligand Binding:

-

For D2 receptors, use [3H]spiperone as the radioligand.

-

For 5-HT2A receptors, use [3H]ketanserin as the radioligand.

-

-

Assay Conditions: Incubate the membrane preparations with the radioligand and varying concentrations of the test compound in a suitable buffer.

-

Detection: After incubation, separate the bound and free radioligand by rapid filtration.

-

Data Analysis: Measure the radioactivity of the filters using liquid scintillation counting. Calculate the Ki values using the Cheng-Prusoff equation.

In Vivo Behavioral Models

Objective: To assess the in vivo antipsychotic-like and extrapyramidal side effect liability of the test compound.

1. Amphetamine-Induced Hyperlocomotion:

-

Rationale: This model assesses the ability of a compound to block dopamine-mediated hyperactivity, a hallmark of psychosis.[6]

-

Procedure:

-

Acclimate rodents (rats or mice) to the testing environment (e.g., open-field arena).

-

Administer the test compound at various doses.

-

After a suitable pretreatment time, administer d-amphetamine to induce hyperlocomotion.

-

Record and analyze locomotor activity (e.g., distance traveled, rearing frequency) using an automated tracking system.

-

A significant reduction in amphetamine-induced hyperactivity suggests potential antipsychotic efficacy.

-

2. Catalepsy Test:

-

Rationale: This model is used to predict the likelihood of a compound to induce extrapyramidal side effects (EPS), a common adverse effect of typical antipsychotics.[5]

-

Procedure:

-

Administer the test compound to rodents.

-

At various time points post-administration, place the animal's forepaws on a raised bar.

-

Measure the time it takes for the animal to remove its paws from the bar.

-

Prolonged immobility (catalepsy) suggests a higher risk of EPS.

-

Visualizations

Caption: Synthetic pathway for the target compound.

Caption: Simplified signaling for atypical antipsychotics.

Caption: Workflow for novel antipsychotic screening.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, dopamine D2 receptor binding studies and docking analysis of 5-[3-(4-arylpiperazin-1-yl)propyl]-1H-benzimidazole, 5-[2-(4-arylpiperazin-1-yl)ethoxy]-1H-benzimidazole and their analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mixed dopaminergic/serotonergic properties of several 2-substituted 4-[2-(5-benzimidazole)ethyl]-1-arylpiperazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. vbspu.ac.in [vbspu.ac.in]

Application Notes and Protocols for the Characterization of 1-(Tetrahydro-2-furoyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the analytical characterization of 1-(Tetrahydro-2-furoyl)piperazine, a key intermediate in pharmaceutical synthesis. The following protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy are designed to ensure accurate identification, purity assessment, and quality control.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for assessing the purity of this compound and quantifying related substances. The following method is adapted from established protocols for the analysis of Terazosin and its impurities, where this compound is a known related substance.

Experimental Protocol: HPLC Purity Assay

This protocol outlines a reverse-phase HPLC method for the determination of purity and the analysis of related substances.

Instrumentation:

-

HPLC system with a UV detector

-

Data acquisition and processing software

Chromatographic Conditions:

| Parameter | Condition |

| Column | ZORBAX RX-C8, 4.6 mm x 25 cm, 5 µm |

| Mobile Phase | A mixture of pH 3.2 Citrate buffer and acetonitrile (1685:315, v/v). Prepare the citrate buffer by dissolving 12.0 g of sodium citrate dihydrate and 28.5 g of anhydrous citric acid in 1.95 L of water. Adjust the pH to 3.2 ± 0.1 with either anhydrous citric acid or sodium citrate, then dilute to 2.0 L with water. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 20 µL |

| Sample Preparation | Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 0.5 mg/mL. |

System Suitability: Before sample analysis, the chromatographic system should be equilibrated with the mobile phase until a stable baseline is achieved. A standard solution of this compound should be injected to verify system performance.

Data Presentation: Quantitative Analysis of Purity

| Sample ID | Retention Time (min) | Peak Area | % Area |

| Main Peak | [Insert Value] | [Insert Value] | [Insert Value] |

| Impurity 1 | [Insert Value] | [Insert Value] | [Insert Value] |

| Impurity 2 | [Insert Value] | [Insert Value] | [Insert Value] |

Workflow for HPLC Analysis

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. For N-acylpiperazines, derivatization may be necessary to improve volatility and chromatographic performance.

Experimental Protocol: GC-MS Analysis

This protocol provides a general method for the analysis of this compound, which can be optimized based on the specific instrumentation and analytical goals.

Instrumentation:

-

Gas chromatograph with a mass selective detector (MSD)

-

Autosampler

-

Data acquisition and processing software

Chromatographic and Mass Spectrometric Conditions:

| Parameter | Condition |

| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent) |

| Carrier Gas | Helium, constant flow at 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Injection Mode | Split (split ratio 20:1) |

| Injection Volume | 1 µL |

| Oven Temperature Program | Initial temperature 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |

| Transfer Line Temperature | 280 °C |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-450 |